molecular formula C13H21N3 B11801067 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine

Cat. No.: B11801067
M. Wt: 219.33 g/mol
InChI Key: ADBPZTLDCNLVHP-UHFFFAOYSA-N
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Description

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a pyridine ring substituted with an isopropylpyrrolidine and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and reductive amination are common steps in the synthesis process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of C14H22N2, is characterized by its unique structure which may contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 234.34 g/mol
  • CAS Number : 1352542-49-4
  • Chemical Structure : The compound features a pyridine ring substituted with an isopropylpyrrolidine moiety and an amino group, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds related to pyridine derivatives exhibit antimicrobial properties. A comparative analysis of various pyridine derivatives showed that certain structural modifications enhance their antibacterial efficacy against both gram-positive and gram-negative bacteria. For instance, compounds with similar structures demonstrated zones of inhibition comparable to standard antibiotics like cefixime and azithromycin .

CompoundGram-positive Activity (Zone of Inhibition in mm)Gram-negative Activity (Zone of Inhibition in mm)
This compoundTBDTBD
Standard (Cefixime)1819.5
Standard (Azithromycin)1618

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Preliminary results suggest that the compound exhibits moderate antioxidant activity, although further optimization of the structure may enhance this property .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as a candidate for treating neurodegenerative diseases. Specifically, its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests a mechanism that could be beneficial in managing conditions like Alzheimer's disease. The IC50 values for these enzymes are reported to be comparable to established inhibitors such as galantamine .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of pyridine derivatives including this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's performance was evaluated using the agar diffusion method, revealing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. By modulating the expression of key survival pathways, it demonstrates potential as a neuroprotective agent. These findings align with its enzyme inhibition profile, indicating a multifaceted approach to neuroprotection .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

6-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H21N3/c1-9(2)16-8-4-5-12(16)11-6-7-13(14)15-10(11)3/h6-7,9,12H,4-5,8H2,1-3H3,(H2,14,15)

InChI Key

ADBPZTLDCNLVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCCN2C(C)C

Origin of Product

United States

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